2,2'-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)imino)bisethanol
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Overview
Description
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) typically involves multiple steps, including the formation of the azo linkage and the introduction of the sulfonyl group. One common method involves the diazotization of 2-chloro-4-(methylsulfonyl)aniline followed by coupling with 3-methylphenylamine. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which may interact with specific biological pathways. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
Disperse Brown 1: Another azo compound with similar structural features but different substituents.
Disperse Orange 3: Contains an azo group and is used in dyeing applications.
Methyl Red: An azo dye with applications in pH indicators.
Uniqueness
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
6659-76-3 |
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Molecular Formula |
C18H22ClN3O4S |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C18H22ClN3O4S/c1-13-11-14(22(7-9-23)8-10-24)3-5-17(13)20-21-18-6-4-15(12-16(18)19)27(2,25)26/h3-6,11-12,23-24H,7-10H2,1-2H3 |
InChI Key |
KLMFZVQIWHSLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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